

3-Bromo-m-terphenyl physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-m-terphenyl

Cat. No.: B3176309

[Get Quote](#)

An In-Depth Technical Guide to 3-Bromo-m-terphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-m-terphenyl is a halogenated aromatic hydrocarbon featuring a central benzene ring substituted with a bromine atom and two phenyl groups at the meta positions. This molecular architecture makes it a valuable building block in organic synthesis, particularly in the fields of materials science and medicinal chemistry. Its rigid terphenyl backbone provides a well-defined three-dimensional structure, while the reactive carbon-bromine bond serves as a versatile handle for constructing more complex molecules through various cross-coupling reactions. This guide provides a comprehensive overview of the physical, chemical, and safety properties of **3-Bromo-m-terphenyl**, offering insights for its effective use in research and development.

Molecular Structure and Properties

The structural arrangement of **3-Bromo-m-terphenyl**, with its interconnected phenyl rings, imparts specific physical and chemical characteristics crucial for its application in synthesis.

```
dot graph 3_Bromo_m_terphenyl_Structure { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];
```

```
// Central Ring C1 [label="C", pos="0,1!", fillcolor="#F1F3F4"]; C2 [label="C", pos="-0.87,0.5!",
fillcolor="#F1F3F4"]; C3 [label="C", pos="-0.87,-0.5!", fillcolor="#F1F3F4"]; C4 [label="C",
pos="0,-1!", fillcolor="#F1F3F4"]; C5 [label="C", pos="0.87,-0.5!", fillcolor="#F1F3F4"]; C6
[label="C", pos="0.87,0.5!", fillcolor="#F1F3F4"];

// Phenyl Group 1 C7 [label="C", pos="-1.73, -1!", fillcolor="#F1F3F4"]; C8 [label="C",
pos="-2.6, -0.5!", fillcolor="#F1F3F4"]; C9 [label="C", pos="-2.6, 0.5!", fillcolor="#F1F3F4"]; C10
[label="C", pos="-1.73, 1!", fillcolor="#F1F3F4"]; C11 [label="C", pos="-0.87, 1.5!",
fillcolor="#F1F3F4"]; // This is C2 C12 [label="C", pos="-0.87, -1.5!", fillcolor="#F1F3F4"]; //
This is C3

// Phenyl Group 2 C13 [label="C", pos="1.73, 1!", fillcolor="#F1F3F4"]; C14 [label="C",
pos="2.6, 0.5!", fillcolor="#F1F3F4"]; C15 [label="C", pos="2.6, -0.5!", fillcolor="#F1F3F4"]; C16
[label="C", pos="1.73, -1!", fillcolor="#F1F3F4"]; C17 [label="C", pos="0.87, -1.5!",
fillcolor="#F1F3F4"]; // This is C5 C18 [label="C", pos="0.87, 1.5!", fillcolor="#F1F3F4"]; // This
is C6

// Bromine Br [label="Br", pos="0,-2!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges for Central Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for Phenyl Group 1 (attached to C3) C3 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 --
C2;

// Edges for Phenyl Group 2 (attached to C5) C5 -- C16; C16 -- C15; C15 -- C14; C14 -- C13;
C13 -- C6;

// Edge for Bromine C4 -- Br;

// Add invisible nodes and edges for double bonds to approximate appearance node
[shape=plaintext, label=""]; e1 [pos="-0.435,0.75!"]; e2 [pos="-0.87,0!"]; e3
[pos="-0.435,-0.75!"]; e4 [pos="0.435,-0.75!"]; e5 [pos="0.87,0!"]; e6 [pos="0.435,0.75!"]; C1 --
e1 -- C2; C3 -- e3 -- C4; C5 -- e5 -- C6; } end_dot Caption: Molecular Structure of 3-Bromo-m-terphenyl.
```

Physical and Chemical Properties Summary

Property	Value	Source(s)
CAS Number	98905-03-4	[1][2]
Molecular Formula	C18H13Br	[1][2]
Molecular Weight	309.2 g/mol	[1]
Appearance	White to light yellow powder or crystal	[3]
Melting Point	112.0 to 116.0 °C	[3]
Boiling Point	413.1 ± 14.0 °C (Predicted)	[4]
Density	1.309 ± 0.06 g/cm ³ (Predicted)	[4]
Solubility	Insoluble in water. Soluble in common aromatic solvents.	[5]

Spectroscopic Data for Characterization

Spectroscopic analysis is fundamental for confirming the identity and purity of **3-Bromo-m-terphenyl**.

- ¹H NMR (Proton Nuclear Magnetic Resonance):** The ¹H NMR spectrum of a terphenyl structure is complex due to the overlapping signals of the aromatic protons. The spectrum will exhibit a series of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The specific coupling patterns and integrations are crucial for confirming the substitution pattern.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the bromine will have a characteristic chemical shift, and the quaternary carbons where the phenyl rings are attached will also be identifiable.
- Mass Spectrometry (MS):** Electron ionization mass spectrometry (EI-MS) will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

- Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H stretching of the aromatic rings (around 3100-3000 cm^{-1}), C=C stretching within the rings (around 1600-1450 cm^{-1}), and C-Br stretching (typically in the fingerprint region below 1000 cm^{-1}).

Synthesis and Purification

The synthesis of terphenyls is most efficiently achieved through metal-catalyzed cross-coupling reactions.[6] A common and versatile method for preparing unsymmetrical terphenyls like **3-Bromo-m-terphenyl** is the Suzuki cross-coupling reaction.[6]

Representative Suzuki Coupling Protocol

This protocol describes a general approach for the synthesis of **3-Bromo-m-terphenyl**.

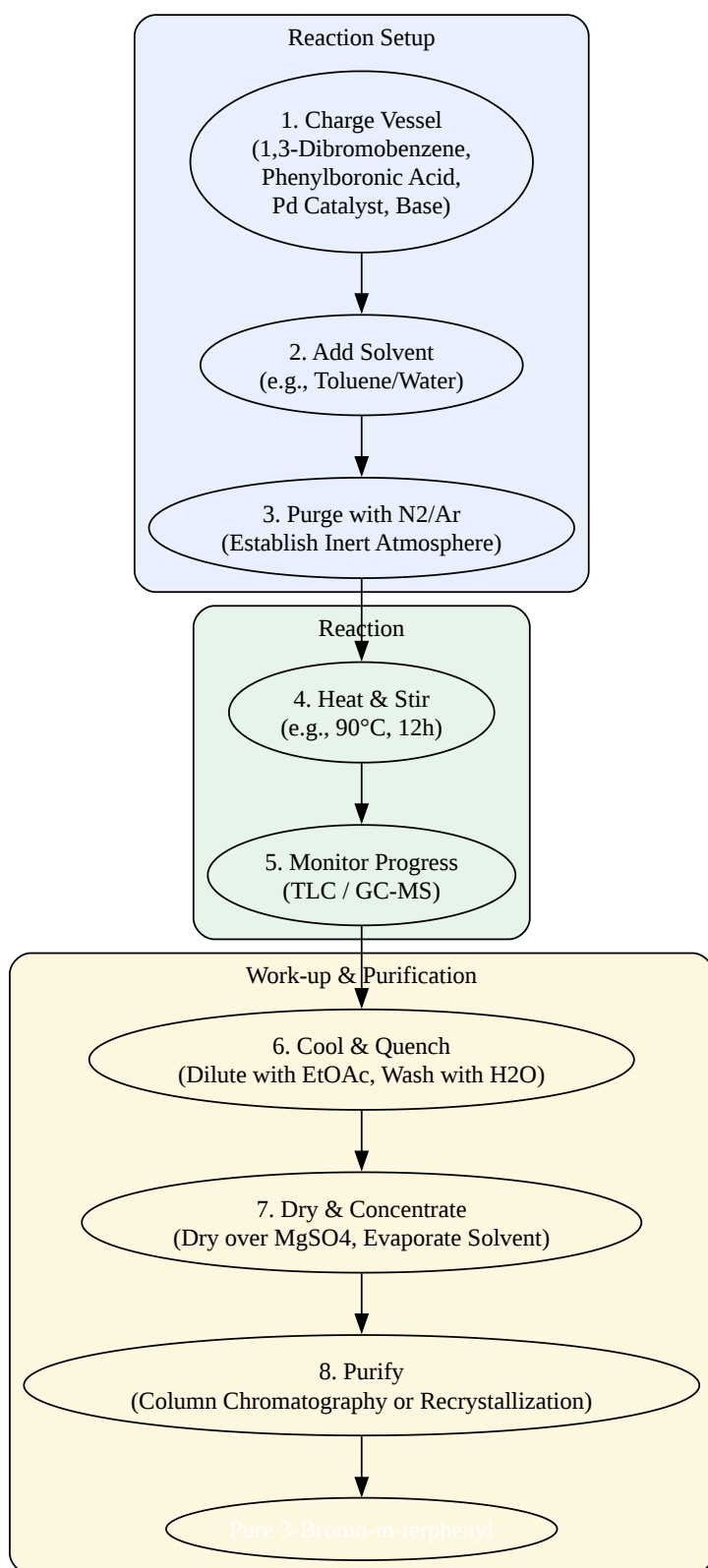
Reactants:

- 1,3-Dibromobenzene
- Phenylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3 , Na_2CO_3)
- Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

Procedure:

- Inert Atmosphere: The reaction vessel is charged with the reactants and purged with an inert gas (e.g., Argon or Nitrogen). This is critical to prevent the oxidation of the palladium catalyst.
- Reagent Addition: 1,3-Dibromobenzene, phenylboronic acid (1 equivalent), the palladium catalyst, and the base are added to the solvent.
- Heating: The mixture is heated to a temperature appropriate for the chosen solvent and catalyst system (typically 80-110 $^\circ\text{C}$) and stirred for several hours until reaction completion is observed (monitored by TLC or GC-MS).

- Work-up: Upon cooling, the reaction mixture is typically diluted with an organic solvent and washed with water or brine to remove inorganic salts.
- Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate) to yield pure **3-Bromo-m-terphenyl**.



[Click to download full resolution via product page](#)

Chemical Reactivity and Applications

The primary site of reactivity on **3-Bromo-m-terphenyl** is the carbon-bromine bond. This aryl bromide readily participates in a variety of palladium-catalyzed cross-coupling reactions, making it a key intermediate for the synthesis of more complex, functionalized molecules.

- **Suzuki Coupling:** Further reaction with another equivalent of an arylboronic acid can replace the bromine atom, leading to the formation of unsymmetrical quaterphenyls.
- **Buchwald-Hartwig Amination:** Reaction with amines in the presence of a palladium catalyst allows for the introduction of nitrogen-containing functional groups.
- **Sonogashira Coupling:** Coupling with terminal alkynes provides access to terphenyls with alkyne moieties, which are useful in materials science and as precursors for other functional groups.
- **Heck Coupling:** Reaction with alkenes can be used to append vinyl groups to the terphenyl core.

These reactions are instrumental in building molecules for various applications:

- **Organic Light-Emitting Diodes (OLEDs):** The rigid and conjugated terphenyl core is a common structural motif in materials designed for OLEDs, where it can serve as part of the host or emissive layer.
- **Liquid Crystals:** Substituted terphenyls are investigated for their liquid crystalline properties.
[7]
- **Drug Discovery:** The terphenyl scaffold provides a rigid framework for positioning functional groups in three-dimensional space, which can be used to design ligands that interact with biological targets such as proteins and enzymes.

Safety and Handling

3-Bromo-m-terphenyl is a chemical that requires careful handling in a laboratory setting.

- **Hazard Statements:** It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
[1]

- Precautionary Measures:
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]
 - Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]
 - Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8]
 - Keep away from strong oxidizing agents.[8]
 - Store in a tightly closed container in a cool, dry place.[8]

Always consult the material safety data sheet (MSDS) before handling this compound.[8][9][10][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-m-terphenyl | C₁₈H₁₃Br | CID 21536913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-m-terphenyl,(CAS# 98905-03-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. 3-Bromo-5'-phenyl-1,1':3',1''-terphenyl | 1233200-57-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 3-bromo-m-terphenyl CAS#: 98905-03-4 [m.chemicalbook.com]
- 5. M-Terphenyl | C₁₈H₁₄ | CID 7076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. fishersci.com [fishersci.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [3-Bromo-m-terphenyl physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3176309#3-bromo-m-terphenyl-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com